3-Methylamino-1-butyne

Description

The exact mass of the compound 3-Methylamino-1-butyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylamino-1-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylamino-1-butyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5(2)6-3/h1,5-6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDYEJKMKNWLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505071 | |

| Record name | N-Methylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4070-90-0 | |

| Record name | N-Methylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (but-3-yn-2-yl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylamino-1-butyne physical and chemical properties

An In-depth Technical Guide to 3-Methylamino-1-butyne: Properties, Reactivity, and Experimental Considerations

Introduction

3-Methylamino-1-butyne, also known by its IUPAC name N-methylbut-3-yn-2-amine, is a bifunctional organic molecule featuring both a secondary amine and a terminal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. Its strategic importance lies in the distinct reactivity of each functional group, which can be addressed selectively under different reaction conditions. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 3-Methylamino-1-butyne, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all experimental work.

-

IUPAC Name: N-methylbut-3-yn-2-amine

-

Common Synonyms: (but-3-yn-2-yl)(methyl)amine, 3-Methylamino-1-butyne[1]

-

CAS Number: 4070-90-0[1]

-

Molecular Weight: 83.13 g/mol [1]

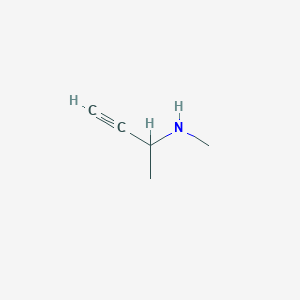

The structure consists of a four-carbon butyne chain with a methylamino group attached to the second carbon.

Caption: 2D Structure of 3-Methylamino-1-butyne.

Physical Properties

The physical properties of a compound are critical for its handling, storage, and application in experimental setups. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | [2] |

| Molecular Weight | 83.13 g/mol | [1] |

| Boiling Point | 79-80 °C at 760 mmHg | [2] |

| Density | 0.79 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.422 - 1.425 | [2] |

| Solubility | Very soluble in water | [2] |

| Vapor Pressure | 68.7 hPa at 20 °C | [2] |

| Flash Point | 2 °C | [2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 3-Methylamino-1-butyne. The following sections detail the expected spectral characteristics.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

≡C-H Stretch (Terminal Alkyne): A sharp, strong absorption peak is expected around 3300 cm⁻¹. The presence of this peak is a definitive indicator of a terminal alkyne.

-

C≡C Stretch: A weak to medium absorption peak is anticipated in the range of 2100-2140 cm⁻¹. This peak can sometimes be weak but is characteristic of the carbon-carbon triple bond.

-

N-H Stretch (Secondary Amine): A single, moderate absorption peak is expected in the 3300–3500 cm⁻¹ region. This peak is typically broader than the ≡C-H stretch.

-

C-N Stretch: Aliphatic amines show C-N stretching absorptions in the 1000 to 1250 cm⁻¹ range.[3]

-

C-H Bends and Stretches: Standard aliphatic C-H stretching and bending vibrations will be observed below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

N-H Proton: The signal for the amine proton is expected to be a broad singlet, typically appearing between 0.5-5.0 ppm.[3] Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding. A D₂O shake will cause this signal to disappear, confirming its identity.[3]

-

≡C-H Proton: The acetylenic proton should appear as a singlet or a narrow triplet (if coupled to the propargylic proton) around 2.0-3.0 ppm.

-

-CH(N)- Proton: The proton on the carbon adjacent to the nitrogen and the alkyne will be deshielded, appearing as a multiplet (quartet or more complex) around 2.3-3.0 ppm.[3]

-

N-CH₃ Protons: The methyl group attached to the nitrogen will appear as a singlet or a doublet (if coupled to the N-H proton) in the range of 2.2-2.9 ppm.

-

-C(CH₃)- Protons: The methyl group on the main chain will appear as a doublet upfield, likely around 1.1-1.4 ppm, due to coupling with the adjacent methine proton.

-

-

¹³C NMR Spectroscopy:

-

Alkyne Carbons (C≡C): Two distinct signals are expected in the range of 65-90 ppm. The terminal alkyne carbon (≡CH) will be upfield of the internal alkyne carbon.

-

-CH(N)- Carbon: This carbon will appear in the range of 40-60 ppm.

-

N-CH₃ Carbon: The carbon of the methyl group on the nitrogen is expected around 30-40 ppm.

-

-C(CH₃)- Carbon: This aliphatic methyl carbon will be the most upfield, appearing around 15-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z ratio of 83, corresponding to the molecular weight of C₅H₉N.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of a methyl group ([M-15]⁺), leading to a peak at m/z 68. Alpha-cleavage next to the nitrogen atom is also a characteristic fragmentation pathway for amines, which could result in various charged fragments.

Caption: Standard workflow for spectroscopic analysis.

Chemical Properties and Reactivity

The synthetic utility of 3-Methylamino-1-butyne stems from the distinct reactivity of its amine and alkyne functionalities.

Amine Basicity and Reactivity

The secondary amine group imparts basic properties to the molecule. It will readily react with acids to form ammonium salts. The nitrogen lone pair also makes it a potent nucleophile, allowing it to participate in reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines or quaternary ammonium salts.

-

Mannich Reaction: While it can be a product of a Mannich-type reaction, the amine can also serve as the amine component in further reactions.[4]

Terminal Alkyne Reactivity

The terminal alkyne is a versatile functional group. The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., NaNH₂, n-BuLi) to form a powerful nucleophile, the acetylide anion.

Caption: Acetylide formation and subsequent reaction pathway.

Key reactions involving the alkyne group include:

-

Hydration: Acid-catalyzed hydration follows Markovnikov's rule to yield a ketone.[5]

-

Hydroboration-Oxidation: This two-step reaction results in the anti-Markovnikov addition of water to form an aldehyde.

-

Hydrogenation: The triple bond can be partially reduced to a double bond (using Lindlar's catalyst for a cis-alkene) or fully reduced to a single bond (using catalysts like Pd/C).

-

Halogenation and Hydrohalogenation: Addition of halogens (X₂) or hydrogen halides (HX) across the triple bond.[5]

Safety, Handling, and Storage

Proper handling of 3-Methylamino-1-butyne is critical due to its hazardous nature. It is classified as a highly flammable and corrosive substance.[1]

GHS Hazard Information

| Pictograms | 🔥, corrosive |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor.[1][6]H314: Causes severe skin burns and eye damage.[1][6] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7]P280: Wear protective gloves, protective clothing, eye protection and face protection.[6][8]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

Handling and Storage Recommendations

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9] The recommended storage temperature is often 2-8°C.[2] Keep containers tightly closed and, if possible, under an inert atmosphere (e.g., nitrogen or argon) as some amines can be air-sensitive.[8]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Use spark-proof tools and explosion-proof equipment.[9] Personal protective equipment (PPE), including safety goggles with face shield, chemical-resistant gloves, and a flame-retardant lab coat, is mandatory.[6] Ensure that an eyewash station and safety shower are readily accessible.[8]

Conclusion

3-Methylamino-1-butyne is a valuable reagent in organic chemistry, characterized by its dual functionality. A thorough understanding of its physical properties, spectroscopic signatures, and distinct reactivity profiles for both the amine and alkyne groups is essential for its effective and safe utilization in research and development. The data and protocols outlined in this guide serve as a foundational resource for scientists, enabling precise experimental design and fostering a culture of safety in the laboratory.

References

-

ChemBK. (2024). 3-amino-3-methyl-1-Butyne. Retrieved from [Link]

-

PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Airgas. (2018). Safety Data Sheet - 3-Methyl-1-Butene. Retrieved from [Link]

-

Pearson+. (n.d.). Starting with 3-methyl-1-butyne, how can you prepare the following compounds?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

Sources

- 1. (But-3-yn-2-yl)(methyl)amine | C5H9N | CID 12632903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. a. Starting with 3-methyl-1-butyne, how can you prepare the follo... | Study Prep in Pearson+ [pearson.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. airgas.com [airgas.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Methylamino-1-butyne

Introduction

3-Methylamino-1-butyne, also known as N-methylbut-3-yn-2-amine, is a valuable propargylamine derivative.[1] Propargylamines are crucial building blocks in the synthesis of a wide array of biologically active compounds and natural products. Their unique structural motif, featuring an amine adjacent to a carbon-carbon triple bond, allows for diverse chemical transformations, making them indispensable intermediates in medicinal chemistry and materials science. This guide provides an in-depth analysis of the primary synthetic routes to 3-Methylamino-1-butyne, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug development and organic synthesis.

Strategic Approaches to Synthesis

The synthesis of 3-Methylamino-1-butyne can be approached through several strategic disconnections. The most prevalent and practical methods involve the formation of the carbon-nitrogen bond through either reductive amination of a corresponding ketone or nucleophilic substitution on an activated alcohol. This guide will focus on the reductive amination of 3-butyn-2-one, a robust and widely applicable method.

Core Synthesis Route: Reductive Amination of 3-Butyn-2-one

Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[2][3] This one-pot reaction is favored for its high atom economy and often mild reaction conditions.[2]

Reaction Scheme

The overall transformation involves the reaction of 3-butyn-2-one with methylamine to form an intermediate imine, which is then reduced in situ to the desired product, 3-Methylamino-1-butyne.

Caption: Workflow for the reductive amination of 3-butyn-2-one.

Mechanism of Action

The reaction proceeds in two main stages within a single pot:

-

Imine Formation: The synthesis begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 3-butyn-2-one. This is followed by a proton transfer and subsequent dehydration to form a C=N double bond, yielding an imine intermediate.[4] This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine (or its protonated form, the iminium ion) to the final secondary amine.[4][5] The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the formed imine.[5]

Causality in Experimental Choices

-

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation.[3][4] Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to selectively reduce the iminium ion in the presence of the ketone.[4] The reaction is more efficient under weakly acidic conditions, which favor iminium ion formation without degrading the hydride reagent.[2] Alternative and often "greener" approaches utilize catalytic hydrogenation over a supported metal catalyst (e.g., Palladium on carbon).[6]

-

pH Control: Maintaining a weakly acidic pH (typically between 4 and 6) is crucial. This pH range is a compromise: it's acidic enough to catalyze imine formation and protonate the imine to the more electrophilic iminium ion, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic, or to cause significant hydrolysis of the hydride reagent.

-

Solvent Selection: Protic solvents like methanol or ethanol are often used as they can dissolve the amine salt and the carbonyl compound, and they can participate in the proton transfer steps of imine formation.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 3-Methylamino-1-butyne via reductive amination.

Materials:

-

3-Butyn-2-one

-

Methylamine (as a solution in a suitable solvent, e.g., THF or methanol, or as methylamine hydrochloride)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-butyn-2-one (1.0 eq) in methanol.

-

Add a solution of methylamine (1.1-1.5 eq) to the flask. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine may be added to liberate the free amine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add glacial acetic acid to adjust the pH to approximately 5-6.

-

In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a minimal amount of methanol.

-

Add the sodium cyanoborohydride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield pure 3-Methylamino-1-butyne.

Data Summary

| Reagent | Molar Eq. | Purpose |

| 3-Butyn-2-one | 1.0 | Starting material |

| Methylamine | 1.1 - 1.5 | Nitrogen source |

| Sodium Cyanoborohydride | 1.2 - 1.5 | Reducing agent |

| Acetic Acid | Catalytic | Acid catalyst |

| Methanol | - | Solvent |

Typical yields for this type of reaction are in the range of 60-85%, depending on the scale and purification method.

Alternative Synthetic Strategies

While reductive amination is a primary method, other strategies exist for the synthesis of propargylamines.

-

A³ Coupling (Aldehyde-Alkyne-Amine): This is a powerful one-pot, three-component reaction catalyzed by transition metals like copper or gold.[7][8][9] While highly efficient for many propargylamines, it is not directly applicable to the synthesis of 3-Methylamino-1-butyne from simple starting materials as it typically couples a terminal alkyne, an aldehyde, and an amine.

-

Hydroamination: This involves the direct addition of an N-H bond across a carbon-carbon triple bond.[10][11][12] This method is atom-economical but often requires specific catalysts (e.g., gold, titanium, zirconium) and may have regioselectivity challenges.[13][14]

Purification and Characterization

-

Purification: Due to its volatility (boiling point ~79-80 °C), fractional distillation is an effective method for purifying 3-Methylamino-1-butyne on a larger scale. For smaller scales or higher purity requirements, silica gel column chromatography using a gradient of ethyl acetate in hexanes with a small percentage of triethylamine (to prevent tailing) is recommended.

-

Characterization: The structure of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the acetylenic proton, the methine proton adjacent to the nitrogen, the N-methyl group, and the methyl group on the alkyne chain.

-

¹³C NMR: Will show characteristic peaks for the sp-hybridized carbons of the alkyne, as well as the sp³-hybridized carbons of the backbone and methyl groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 83.13 g/mol should be observed.[1]

-

IR Spectroscopy: Look for a characteristic C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and N-H bending vibrations.

-

Safety Considerations

-

3-Butyn-2-one: Is a flammable and lachrymatory liquid. Handle in a well-ventilated fume hood.

-

Methylamine: Is a flammable and corrosive gas/liquid. It is toxic if inhaled. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Cyanoborohydride: Is highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[2] Quenching should be done carefully in a fume hood with a basic solution.

-

General Precautions: The product, 3-Methylamino-1-butyne, is a flammable and corrosive liquid.[1] Avoid ignition sources and handle with appropriate PPE.

Conclusion

The synthesis of 3-Methylamino-1-butyne is most effectively achieved through the reductive amination of 3-butyn-2-one with methylamine. This method offers a reliable, scalable, and high-yielding route to this important synthetic intermediate. Careful control of reaction parameters, particularly the choice of reducing agent and pH, is paramount for a successful outcome. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this versatile chemical building block in their drug discovery and development endeavors.

References

- Belmont, P., & Parker, E. (2009).

- Reddy, V. R., & Le, Z. (2014). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central.

- Reddy, V. R., & Le, Z. (2014). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega.

- (n.d.). Synthesis of propargylic amines. Organic Chemistry Portal.

- (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. organic-chemistry.org.

- Sreelatha, P., & S. V., S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Publishing.

- Pohlki, F., & Doye, S. (2003). The catalytic hydroamination of alkynes. Chemical Society Reviews.

- (2023).

- Costabile, C., & D’Amico, V. (2021). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry.

- Pohlki, F., & Doye, S. (2007). The catalytic hydroamination of alkynes. Chemical Society Reviews.

- (n.d.).

- (2023).

- (n.d.). 3-amino-3-methyl-1-Butyne. ChemBK.

- (n.d.).

- (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable.

- Leonard, M. S. (2013).

- (n.d.). 3-AMINO-3-METHYL-1-BUTYNE Powder. Nanochemazone.

- (n.d.). 3-Amino-3-methyl-1-butyne. R&D Chemicals.

- (n.d.). (But-3-yn-2-yl)(methyl)amine. PubChem.

- Gadamasetti, K., et al. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Andersen, J., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central.

- Kumar, A., et al. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

- (2016). Amino acid N-methylation synthesis method, and product and application thereof.

- Bosch, J., et al. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

- Kim, B., et al. (2012). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.

Sources

- 1. (But-3-yn-2-yl)(methyl)amine | C5H9N | CID 12632903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propargylic amine synthesis by amination [organic-chemistry.org]

- 9. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 10. Serendipitous Discovery of the Catalytic Hydroammoniumation and Methylamination of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The catalytic hydroamination of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. The catalytic hydroamination of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-Methylamino-1-butyne

This guide provides a comprehensive analysis of the expected spectroscopic data for 3-Methylamino-1-butyne (also known as N-methylbut-3-yn-2-amine), a secondary amine containing a terminal alkyne. With a molecular formula of C₅H₉N and a molecular weight of 83.13 g/mol , this compound presents distinct features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar molecules.

Given the relative scarcity of published experimental spectra for this specific molecule in public databases, this guide will focus on a detailed prediction and interpretation of its spectroscopic signature based on well-established principles and data from analogous structures. We will explore the causality behind expected spectral features and provide robust, self-validating protocols for acquiring such data experimentally.

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis is fundamental to confirming the identity, purity, and structure of a synthesized compound. For 3-Methylamino-1-butyne, the key structural features to be identified are the terminal alkyne, the secondary amine, the methine (CH) group, and the two distinct methyl (CH₃) groups. Each of these moieties will give rise to characteristic signals in the various spectroscopic techniques employed.

Caption: Molecular structure of 3-Methylamino-1-butyne.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methylamino-1-butyne, we anticipate five distinct signals in the ¹H NMR spectrum and four in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent; chemical shifts can vary slightly with other solvents.[2]

| Label (Structure) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Couplings |

| H-a (-C≡CH ) | ~2.2 - 2.4 | Doublet (d) | 1H | The acetylenic proton is deshielded by the π-system. It will exhibit a small long-range coupling (⁴J) to the methine proton (H-c), resulting in a doublet. |

| H-b (-NH -CH₃) | ~0.8 - 1.5 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and variable hydrogen bonding. It may not show clear coupling.[3] |

| H-c (-CH (CH₃)-) | ~3.2 - 3.5 | Quartet of Doublets (qd) or Multiplet (m) | 1H | This methine proton is coupled to the three protons of the adjacent methyl group (H-d, producing a quartet) and the single acetylenic proton (H-a, producing a doublet). |

| H-d (-CH(CH₃ )-) | ~1.2 - 1.4 | Doublet (d) | 3H | These methyl protons are coupled only to the adjacent methine proton (H-c), resulting in a clean doublet. |

| H-e (N-CH₃ ) | ~2.3 - 2.5 | Singlet (s) | 3H | This N-methyl group has no adjacent protons, resulting in a singlet. Its chemical shift is influenced by the electron-withdrawing nitrogen atom. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 3-Methylamino-1-butyne, four distinct signals are expected.

| Label (Structure) | Predicted δ (ppm) | Rationale |

| C 1 (-N-C H₃) | ~30 - 35 | The N-methyl carbon is shielded relative to the other sp³ carbons attached to nitrogen due to having fewer substituents. |

| C 2 (-C H(CH₃)-) | ~50 - 55 | This methine carbon is bonded to the electronegative nitrogen atom, causing a significant downfield shift. |

| C 3 (-CH(C H₃)-) | ~20 - 25 | The second methyl carbon, attached to the methine, appears in the typical aliphatic region. |

| C 4 (-C ≡CH) | ~85 - 90 | The internal sp-hybridized carbon of the alkyne is significantly deshielded. |

| C 5 (-C≡C H) | ~70 - 75 | The terminal sp-hybridized carbon of the alkyne is typically found more upfield than the internal alkyne carbon.[4] |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3300 | C≡C-H Stretch | Strong, Sharp | This sharp absorption is highly characteristic of a terminal alkyne and is a key diagnostic peak.[6] |

| ~3300 - 3500 | N-H Stretch | Moderate, Broad | The stretching vibration of the N-H bond in a secondary amine appears in this region. Its broadness is due to hydrogen bonding. |

| ~2950 - 2850 | C(sp³)-H Stretch | Strong | These absorptions correspond to the stretching of C-H bonds in the methyl and methine groups. |

| ~2100 - 2140 | C≡C Stretch | Weak to Moderate | The carbon-carbon triple bond stretch is often weak. Its presence, along with the ~3300 cm⁻¹ C-H stretch, confirms the terminal alkyne.[6] |

| ~1120 - 1250 | C-N Stretch | Moderate | The stretching vibration of the carbon-nitrogen single bond for an aliphatic amine is found in this region of the fingerprint area.[7] |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 83 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the formula C₅H₉N.[8]

-

Major Fragmentation Pathways: The most prominent fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9]

| m/z Value | Proposed Fragment | Rationale |

| 83 | [C₅H₉N]⁺ | Molecular Ion (M⁺). |

| 68 | [C₄H₆N]⁺ | Loss of a methyl radical (•CH₃) from the N-methyl group via alpha-cleavage. |

| 56 (Base Peak) | [C₃H₆N]⁺ | Loss of the ethynyl radical (•C₂H) via alpha-cleavage. This is often a highly favored fragmentation for propargylamines, leading to a stable iminium cation. |

| 44 | [C₂H₆N]⁺ | Loss of a propargyl radical (•C₃H₃) via alpha-cleavage. This is another likely and significant fragmentation pathway. |

Part 4: Experimental Protocols

To obtain the data described above, standardized experimental procedures should be followed. The choice of instrumentation and parameters is critical for acquiring high-quality, reproducible data.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylamino-1-butyne in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds.

-

Collect a minimum of 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Employ a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect at least 1024 scans, as the ¹³C nucleus has low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

IR Data Acquisition

-

Sample Preparation: As 3-Methylamino-1-butyne is a liquid, the simplest method is to acquire the spectrum from a neat thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Measurement:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place one drop of the neat liquid sample onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum will be automatically ratioed against the background by the instrument software, yielding a spectrum in absorbance or transmittance units.

Mass Spectrometry Data Acquisition

-

Instrumentation: Employ a mass spectrometer with Electron Ionization (EI) capability, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Separation (for GC-MS):

-

Inject a dilute solution of the sample (e.g., 1 µL of a 100 ppm solution in dichloromethane) into the GC.

-

Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Employ a temperature program, for example: hold at 40°C for 2 min, then ramp at 10°C/min to 250°C.

-

-

MS Parameters (EI):

-

Set the ionization energy to the standard 70 eV.

-

Acquire data over a mass range of m/z 35-300.

-

Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

-

-

Data Analysis: Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC). Extract and analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.

Caption: General workflow for spectroscopic characterization.

References

-

Semantic Scholar. (2024). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

University of Calgary. Ch13 - Sample IR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylbut-1-yne - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of 3-methylbut-1-yne (3-methyl-1-butyne). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). 3-Methyl-1-butyne | C5H8 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). (But-3-yn-1-yl)(methyl)amine. Retrieved from [Link]

-

PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene. Retrieved from [Link]

-

Scientific & Academic Publishing. (2018). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

-

European Journal of Chemistry. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Study.com. (n.d.). How might you use IR spectroscopy to distinguish among the three isomers: 1-butyne, 1,3-butadiene, and 2-butyne?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

SWGDRUG. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

-

NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-3-methyl-1-butyne - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 infrared spectrum of 3-methylbut-1-ene. Retrieved from [Link]

-

ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

-

NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

Sources

- 1. (But-3-yn-2-yl)(methyl)amine | C5H9N | CID 12632903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectrabase.com [spectrabase.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. homework.study.com [homework.study.com]

- 7. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. whitman.edu [whitman.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

thermodynamic properties of 3-Methylamino-1-butyne

An In-depth Technical Guide to the Thermodynamic Properties of 3-Methylamino-1-butyne

Abstract

3-Methylamino-1-butyne is a reactive and versatile molecule of interest in synthetic chemistry. A thorough understanding of its thermodynamic properties is fundamental for process design, safety analysis, and predicting reaction spontaneity and equilibrium. This technical guide provides a comprehensive overview of the methodologies used to determine the key thermodynamic parameters of 3-Methylamino-1-butyne. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this guide emphasizes robust computational approaches, outlines established experimental protocols that would be applied for its characterization, and provides reference data from structurally analogous compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the physicochemical characteristics of this compound.

Introduction and Significance

3-Methylamino-1-butyne, with the molecular formula C₅H₉N, is a bifunctional organic compound featuring both a secondary amine and a terminal alkyne group.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis, potentially for the construction of nitrogen-containing heterocyclic compounds and other complex molecular architectures.

The thermodynamic properties of a compound—such as its enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp)—are critical for a wide range of applications:

-

Reaction Engineering: Predicting the heat released or absorbed during a reaction (enthalpy change, ΔH_rxn) and determining whether a reaction will be spontaneous (Gibbs free energy change, ΔG_rxn).[2][3]

-

Process Safety: Assessing thermal hazards and potential for runaway reactions.

-

Chemical Equilibrium: Calculating equilibrium constants to predict the maximum yield of a reaction.

-

Purification and Separation: Designing distillation and crystallization processes based on properties like vapor pressure and enthalpy of vaporization, which are linked to fundamental thermodynamic data.[4]

This guide will navigate the theoretical and practical considerations for establishing a complete thermodynamic profile for 3-Methylamino-1-butyne.

Critical Safety and Handling Protocols

Before any experimental work is undertaken, it is imperative to recognize the hazardous nature of 3-Methylamino-1-butyne. According to GHS classifications provided for the compound, it is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1]

Storage and Handling:

-

Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as it may be air-sensitive.[5]

-

Temperature Control: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7] Refrigerated storage (2°C to 8°C) is recommended to minimize vapor pressure.[8]

-

Containers: Use tightly sealed containers made of compatible materials, such as amber glass, to prevent evaporation and light-induced degradation.[8] Avoid plastic containers which may react with or leak the analyte.

-

Ventilation: All handling operations must be conducted in a chemical fume hood to avoid inhalation of corrosive and potentially toxic vapors.[6][9]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and certain metals like copper.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5] Ensure an eyewash station is immediately accessible.

-

Skin Protection: Wear appropriate chemical-resistant gloves and flame-retardant protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.

Computational Determination of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful and reliable means of predicting thermodynamic properties.[10][11] High-accuracy composite methods, such as the Gaussian-n (Gn) theories, or well-parameterized Density Functional Theory (DFT) methods are the industry standard for this purpose.

Theoretical Basis

The core principle involves calculating the electronic energy of the molecule, then applying statistical mechanics to derive thermodynamic functions. Key properties are determined as follows:

-

Enthalpy of Formation (ΔfH°): This is typically calculated using an atomization or isodesmic reaction scheme. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which allows for significant error cancellation in the quantum chemical calculations, leading to more accurate results. The enthalpy of reaction is calculated, and by using known experimental ΔfH° values for the other species in the reaction, the ΔfH° of the target molecule can be determined.[12]

-

Standard Entropy (S°) and Heat Capacity (Cp): These values are derived from the computed vibrational frequencies, rotational constants, and molecular mass using standard statistical mechanics formulas. The vibrational frequencies are obtained from a frequency calculation after a geometry optimization of the molecular structure.

-

Gibbs Free Energy of Formation (ΔfG°): This is calculated from the enthalpy of formation and the standard entropy using the fundamental equation: ΔG° = ΔH° - TΔS°.[2][3]

Recommended Computational Workflow

The following protocol outlines a standard approach using a computational chemistry package like Gaussian.

Step-by-Step Protocol:

-

Structure Optimization:

-

Construct the 3D structure of 3-Methylamino-1-butyne.

-

Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) with a robust basis set (e.g., 6-31G(d,p)). This finds the lowest energy conformation of the molecule.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

-

The output will provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

-

-

High-Accuracy Single-Point Energy Calculation:

-

To achieve higher accuracy, perform a single-point energy calculation on the optimized geometry using a more advanced and computationally expensive method, such as G4(MP2) or CCSD(T) with a larger basis set.

-

-

Calculation of ΔfH° and ΔfG°:

-

Define a suitable isodesmic reaction. For 3-Methylamino-1-butyne (CH≡C-CH(CH₃)-NHCH₃), a possible reaction is: CH≡C-CH(CH₃)-NHCH₃ + 2CH₄ + NH₃ → CH₃-CH₃ + CH₃-NH₂ + CH₃-CH(CH₃)-CH₃

-

Calculate the optimized geometry and energy for all molecules in the chosen reaction.

-

Compute the reaction enthalpy (ΔH_rxn) from the calculated electronic energies and thermal corrections.

-

Rearrange the formula ΔH_rxn = ΣΔfH°(products) - ΣΔfH°(reactants) to solve for the ΔfH° of 3-Methylamino-1-butyne, using well-established experimental values for methane, ammonia, ethane, methylamine, and isobutane.

-

Calculate ΔfG° using the computed entropy and the newly derived ΔfH°.

-

Visualization of Computational Workflow

Caption: Computational workflow for determining thermodynamic properties.

Experimental Determination of Thermodynamic Properties

While computationally derived data is highly valuable, experimental validation is the ultimate standard. The following sections describe the primary experimental techniques that would be employed to measure the .

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most commonly determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Step-by-Step Protocol:

-

Sample Preparation: A precise mass of high-purity 3-Methylamino-1-butyne is sealed in a sample holder (e.g., a gelatin capsule or glass ampoule).

-

Calorimeter Setup: The sealed sample is placed in a crucible inside a high-pressure vessel (the "bomb"). The bomb is then filled with excess high-purity oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure all combustion products are in their standard states.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited via an electrical fuse.

-

Data Acquisition: The temperature of the water is monitored with high precision (e.g., to 0.0001 K) before, during, and after combustion. The temperature rise is used to calculate the heat released.

-

Calculation:

-

The heat released during combustion is calculated using the formula: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid) and ΔT is the corrected temperature change.

-

The standard enthalpy of combustion (ΔcH°) is calculated from this heat value, accounting for the mass of the sample.

-

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law for the combustion reaction: 5C(s) + 4.5H₂(g) + 0.5N₂(g) → C₅H₉N(l) C₅H₉N(l) + 7.25O₂(g) → 5CO₂(g) + 4.5H₂O(l) + 0.5N₂(g) ΔfH°(C₅H₉N) = 5ΔfH°(CO₂) + 4.5ΔfH°(H₂O) - ΔcH°(C₅H₉N)

-

Heat Capacity and Entropy via Calorimetry

Heat capacity (Cp) and standard entropy (S°) can be measured using adiabatic calorimetry or Differential Scanning Calorimetry (DSC) over a range of temperatures.

Step-by-Step Protocol (DSC):

-

Sample Preparation: A small, accurately weighed sample of 3-Methylamino-1-butyne is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating ramp (e.g., 10 K/min).

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace is heated. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calculation:

-

The heat capacity (Cp) is calculated by comparing the sample's heat flow curve to that of a known standard (e.g., sapphire).

-

The standard entropy (S°) at a given temperature (e.g., 298.15 K) is determined by integrating the Cp/T vs. T curve from near 0 K up to the desired temperature, accounting for the entropies of any phase transitions (e.g., melting). S°(T) = ∫(Cp/T)dT from 0 to T.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for calorimetric measurements.

Thermodynamic Data of Structurally Related Compounds

To provide a practical reference point for researchers, the following table summarizes key thermodynamic data for 3-methyl-1-butyne, a structurally similar alkyne.[13][14] This data, particularly from the NIST Web Thermo Tables, serves as a valuable baseline for estimating the properties of 3-Methylamino-1-butyne. The addition of the methylamino group is expected to significantly influence these values, primarily through hydrogen bonding and its contribution to the molar mass and vibrational modes.

| Property | 3-Methyl-1-butyne (C₅H₈) |

| Molar Mass | 68.12 g/mol |

| Normal Boiling Point (T_boil) | 28.3 °C (301.45 K) |

| Enthalpy of Vaporization (Δ_vap_H°) | 27.4 ± 0.4 kJ/mol at boiling point |

| Enthalpy of Formation (Δ_f_H°gas) | 138.6 ± 1.1 kJ/mol at 298.15 K |

| Ideal Gas Heat Capacity (C_p,gas_) | 104.9 J/mol·K at 298.15 K |

| Ideal Gas Entropy (S_gas_) | 296.8 J/mol·K at 298.15 K |

Data sourced from NIST/TRC Web Thermo Tables and Cheméo.[13][14]

Conclusion

Determining the is a critical step in enabling its safe and efficient use in research and development. While direct experimental data is not widely published, a combination of state-of-the-art computational chemistry and well-established experimental protocols provides a clear and reliable path forward. Computational methods offer a rapid and cost-effective means to obtain high-quality estimates, which can then guide and be validated by targeted experiments such as bomb calorimetry and differential scanning calorimetry. This integrated approach ensures a comprehensive and accurate thermodynamic characterization, empowering scientists to confidently employ this versatile molecule in their work.

References

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Al-Baghli, N. A., & Soliman, A. A. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

-

Jähn, M., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Retrieved from [Link]

-

Kabo, G. J., et al. (1986). Standard Chemical Thermodynamic Properties of Alkyne Isomer Groups. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

-

Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

-

Flores, P. I., et al. (2016). COMPUTATIONAL CHEMISTRY STUDY IN THE THERMODYNAMICS FOR THE REACTION OF CO2 AND A SERIES OF AMINES USING H2O AS A CATALYST. ResearchGate. Retrieved from [Link]

-

Gerber, R. B., et al. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution Considering the Full Conformational Space via Boltzmann Statistics. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]

-

Airgas. (2018). Safety Data Sheet for 3-Methyl-1-Butene. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Retrieved from [Link]

-

NIST/TRC. (n.d.). 3-methyl-1-butyne -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

Ereztech LLC. (2025). SI8403 Safety Data Sheet. Retrieved from [Link]

-

CK-12 Foundation. (2025). Physical and Chemical Properties of Alkynes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

-

ChemBK. (2024). 3-amino-3-methyl-1-Butyne. Retrieved from [Link]

-

askIITians. (n.d.). Hydrocarbons- Properties of Alkynes. Retrieved from [Link]

-

Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butyne, 3-methyl- (CAS 598-23-2). Retrieved from [Link]

-

PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. Retrieved from [Link]

-

Khan Academy. (n.d.). Gibbs free energy and spontaneity. Retrieved from [Link]

-

Khan Academy. (n.d.). Introduction to Gibbs free energy. Retrieved from [Link]

-

Active Thermochemical Tables (ATcT). (n.d.). 1-Butyne Enthalpy of Formation. Retrieved from [Link]

Sources

- 1. (But-3-yn-2-yl)(methyl)amine | C5H9N | CID 12632903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Khan Academy [khanacademy.org]

- 4. Hydrocarbons- Properties of Alkynes | askIITians [askiitians.com]

- 5. fishersci.com [fishersci.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. fishersci.com [fishersci.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. atct.anl.gov [atct.anl.gov]

- 13. 3-methyl-1-butyne -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 14. 1-Butyne, 3-methyl- (CAS 598-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Solubility of 3-Methylamino-1-butyne in Organic Solvents

Introduction: Understanding the Solubility Profile of a Versatile Building Block

3-Methylamino-1-butyne is a valuable chemical intermediate characterized by its dual functionality: a secondary amine and a terminal alkyne. This unique structure makes it a versatile building block in the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.[1] This guide provides a comprehensive overview of the theoretical principles governing the solubility of 3-Methylamino-1-butyne, a detailed experimental protocol for its quantitative determination, and a discussion of its expected behavior in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (3-Methylamino-1-butyne) and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

Molecular Characteristics of 3-Methylamino-1-butyne:

To predict its solubility, we must first analyze the structural features of 3-Methylamino-1-butyne:

-

Polar Functional Groups: The presence of a secondary amine (-NH-) group introduces polarity to the molecule. The nitrogen atom has a lone pair of electrons and the N-H bond is polar, allowing for hydrogen bonding. Specifically, the amine group can act as a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the nitrogen lone pair).[2]

-

Nonpolar Moiety: The butyne backbone, including the methyl group and the carbon-carbon triple bond, constitutes the nonpolar portion of the molecule. Alkynes are generally considered nonpolar and are soluble in nonpolar organic solvents.[3][4][5][6]

-

Overall Polarity: The overall polarity of 3-Methylamino-1-butyne is a balance between its polar amine functionality and its nonpolar hydrocarbon chain. With a relatively small carbon framework (five carbon atoms), the influence of the polar amine group is significant, suggesting probable solubility in polar organic solvents.[7][8] The predicted XLogP3-AA value of 0.3 indicates a relatively low lipophilicity, further supporting its affinity for more polar environments.[2]

Influence of Solvent Properties:

The choice of solvent is critical. Key solvent properties that influence the solubility of 3-Methylamino-1-butyne include:

-

Polarity and Dielectric Constant: Polar solvents will interact favorably with the polar amine group. Solvents with higher dielectric constants are more effective at solvating polar molecules.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will readily interact with the amine group of 3-Methylamino-1-butyne, enhancing solubility. Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic polar solvents (e.g., acetone, DMSO) can accept them.

-

Dispersion Forces: Nonpolar solvents will primarily interact with the nonpolar butyne backbone through weaker London dispersion forces.

Experimental Determination of Solubility

Safety Precautions

3-Methylamino-1-butyne is classified as a flammable liquid and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[9][10]

Materials and Reagents

-

3-Methylamino-1-butyne (high purity)

-

A range of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Calibrated pipettes and syringes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector for quantification.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 3-Methylamino-1-butyne.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

For each solvent to be tested, add a known volume (e.g., 5.0 mL) to a clean, dry vial equipped with a small magnetic stir bar.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvents to thermally equilibrate.

-

Gradually add accurately weighed portions of 3-Methylamino-1-butyne to each vial until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Stir the mixtures vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle completely. It is crucial to ensure the supernatant is clear before sampling.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method. The choice of dilution solvent will depend on the analytical technique being used.

-

-

Quantification:

-

Analyze the diluted samples using a validated GC or HPLC method to determine the precise concentration of 3-Methylamino-1-butyne.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of 3-Methylamino-1-butyne in the original solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

The dilution factor is the final volume of the diluted sample divided by the initial volume of the supernatant taken.

-

Predicted Solubility Profile

Based on the molecular structure of 3-Methylamino-1-butyne, the following solubility trends are anticipated. This data should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | Interactions will be dominated by weak dispersion forces between the solvent and the nonpolar butyne backbone. The polar amine group will limit solubility in highly nonpolar solvents.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | The polar nature of these solvents will interact favorably with the amine group. Acetone and ethyl acetate can also act as hydrogen bond acceptors. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | These solvents are both polar and can act as hydrogen bond donors and acceptors, leading to strong interactions with the amine functionality of 3-Methylamino-1-butyne.[7] |

| Highly Polar | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent that is an excellent solvent for many polar organic compounds. |

| Aqueous | Water | Sparingly Soluble | While the amine group can hydrogen bond with water, the nonpolar hydrocarbon portion will limit its solubility. As an amine, its solubility in water is expected to be pH-dependent. |

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of 3-Methylamino-1-butyne in a variety of organic solvents. The dual functionality of this molecule suggests a broad solubility profile, with a higher affinity for polar solvents, particularly those with hydrogen bonding capabilities. The provided experimental protocol offers a reliable method for generating the quantitative data necessary for informed solvent selection in process development, purification, and formulation activities.

References

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from the University of Toronto, Department of Chemistry website.

-

PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (2018, January 31). SAFETY DATA SHEET.

-

Shaw, D. G., et al. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. AIP Publishing. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 20). 3.11: Physical Properties of Alkynes. Retrieved from [Link]

-

StudyForce. (2019, August 22). Boiling Points and Solubility of Amines. YouTube. Retrieved from [Link]

-

Unacademy. (n.d.). Properties and Uses of Alkynes. Retrieved from [Link]

-

OrgoSolver. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

Sources

- 1. physchemres.org [physchemres.org]

- 2. (But-3-yn-2-yl)(methyl)amine | C5H9N | CID 12632903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]

- 5. orgosolver.com [orgosolver.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. airgas.com [airgas.com]

- 10. fishersci.com [fishersci.com]

discovery and history of 3-Methylamino-1-butyne

An In-Depth Technical Guide to 3-Methylamino-1-butyne: Synthesis, Properties, and Applications

Abstract

3-Methylamino-1-butyne, a terminal propargylamine, represents a versatile and highly reactive building block in modern organic synthesis. While its specific discovery is not marked by a singular historical event, its significance is deeply rooted in the broader development and application of propargylamines—a class of compounds pivotal to the construction of complex nitrogen-containing molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, spectroscopic signature, and synthetic utility of 3-Methylamino-1-butyne. By synthesizing information from established chemical principles and contemporary applications, this document serves as an authoritative resource for leveraging this compound in synthetic endeavors.

Historical Context: The Ascendancy of Propargylamines

The story of 3-Methylamino-1-butyne is intrinsically linked to the rise of the propargylamine motif in organic chemistry. Propargylamines are characterized by an amino group attached to a propargyl group (HC≡C-CH₂-). Their utility stems from the presence of two highly reactive functionalities: a terminal alkyne and an amine. This dual reactivity allows for a diverse range of subsequent chemical transformations.

The development of efficient methods for their synthesis, particularly multicomponent reactions, catalyzed their widespread adoption. Among the most influential of these is the A³ Coupling (Aldehyde-Alkyne-Amine) reaction , a one-pot process that combines an aldehyde, a terminal alkyne, and an amine to directly form a propargylamine. This powerful reaction avoids the need to handle potentially unstable intermediates and offers high atom economy, making it a cornerstone of modern synthetic chemistry for creating nitrogen-containing heterocyclic compounds, which are common in pharmaceuticals. The value of 3-Methylamino-1-butyne lies in its role as a simple, unhindered building block within this important chemical class.

Synthesis of 3-Methylamino-1-butyne

The primary and most efficient method for synthesizing 3-Methylamino-1-butyne and its analogues is the A³ coupling reaction. In this specific case, the reactants are acetaldehyde, 2-propyne-1-amine (propargylamine), and a methylating agent, or more directly, by reacting 3-butyn-2-one with methylamine followed by reduction. However, a common laboratory-scale synthesis involves the reaction of a suitable electrophile with methylamine and a protected acetylene source.

A representative synthesis can be conceptualized through the reaction of 3-butyn-2-ol with a methylamine source. The hydroxyl group is first converted to a better leaving group (e.g., a tosylate or halide), which is then displaced by methylamine.

General Reaction Scheme: A³ Coupling

The A³ coupling is a powerful one-pot, three-component reaction that efficiently constructs propargylamines.[1][2] It involves the reaction of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal complex (often copper or gold).[3][4] The general mechanism proceeds through the formation of an iminium ion from the aldehyde and amine, followed by the nucleophilic attack of a metal-acetylide species, which is generated in situ from the terminal alkyne and the metal catalyst.[2] This method is highly valued for its atom economy and ability to generate molecular complexity in a single step.[1]

Caption: General schematic of the A³ multicomponent reaction.

Laboratory Protocol: Synthesis of a Propargylamine Analogue

Objective: To synthesize a propargylamine derivative via copper-catalyzed A³ coupling.

Materials:

-

Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

-

Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol)

-

Secondary Amine (e.g., Piperidine, 1.5 mmol)

-

Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

-

Solvent (e.g., Toluene or Dioxane, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the secondary amine (1.5 mmol), and the copper(I) iodide catalyst (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Add the solvent (5 mL) via syringe.

-

Begin stirring the mixture at room temperature.

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture.

-

Allow the reaction to stir at room temperature (or heat as necessary, e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the pure propargylamine.

Physicochemical and Spectroscopic Properties

The structural features of 3-methylamino-1-butyne—a terminal alkyne, a secondary amine, and small alkyl groups—dictate its physical and chemical properties.

Physicochemical Data

The following table summarizes the key computed and experimental properties of 3-methylamino-1-butyne.[6]

| Property | Value |

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol [6] |

| IUPAC Name | N-methylbut-3-yn-2-amine[6] |

| CAS Number | 4070-90-0[6] |

| Appearance | (Expected) Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~100-110 °C |

| Density | (Predicted) ~0.8-0.9 g/mL |

| XLogP3 | 0.3[6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 3-methylamino-1-butyne.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

-C≡CH: A singlet or a narrow doublet around δ 2.0-2.5 ppm for the acetylenic proton.

-

-CH(CH₃)-: A quartet around δ 3.0-3.5 ppm for the methine proton, split by the adjacent methyl group.

-

-NH(CH₃): A singlet around δ 2.2-2.6 ppm for the N-methyl protons. The NH proton itself may appear as a broad singlet, and its chemical shift can be highly variable depending on solvent and concentration.

-

-CH(CH₃)-: A doublet around δ 1.2-1.5 ppm for the C-methyl protons, split by the methine proton.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

-

-C≡CH: Two signals are expected for the alkyne carbons, with the terminal carbon (≡CH) appearing around δ 70-75 ppm and the internal carbon (-C≡) around δ 80-85 ppm.

-

-CH(CH₃)-: A signal for the methine carbon around δ 40-50 ppm.

-

-NH(CH₃): A signal for the N-methyl carbon around δ 30-35 ppm.

-

-CH(CH₃)-: A signal for the C-methyl carbon around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

≡C-H stretch: A sharp, characteristic band will appear around 3300 cm⁻¹.

-

C≡C stretch: A weak band will be present in the range of 2100-2140 cm⁻¹.

-

N-H stretch: A moderate, somewhat broad band around 3300-3400 cm⁻¹, which may overlap with the acetylenic C-H stretch.

-

C-H stretch (sp³): Bands will appear just below 3000 cm⁻¹.

-

-